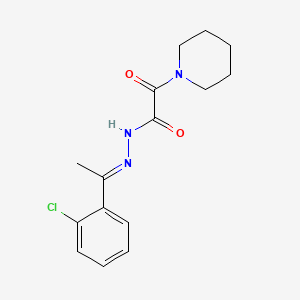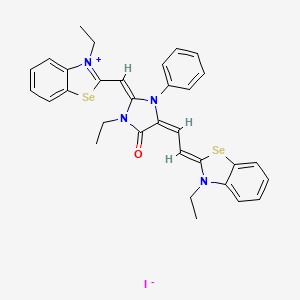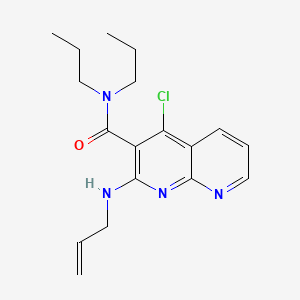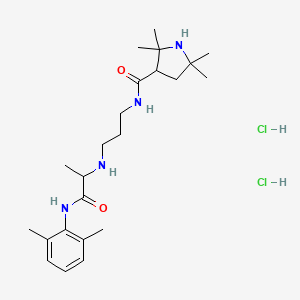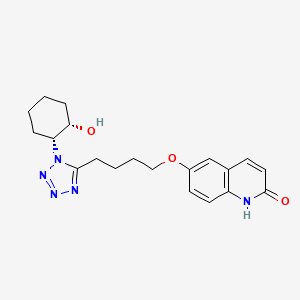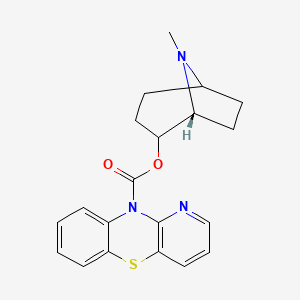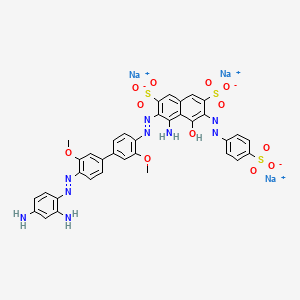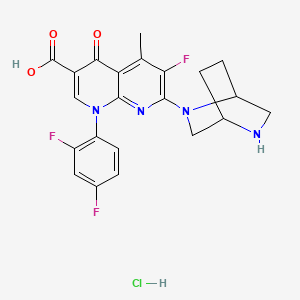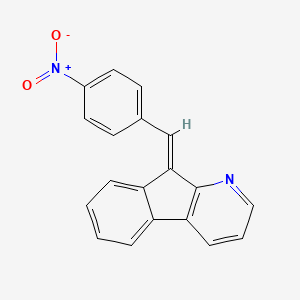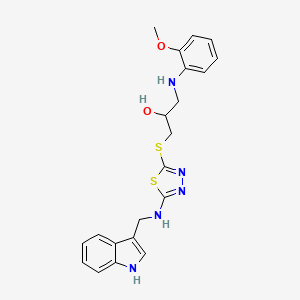
Ytracis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theryttrex is a radiopharmaceutical precursor solution primarily used for the radiolabelling of medicinal products such as monoclonal antibodies, peptides, or other substrates. It contains Yttrium-90, a radioactive isotope of Yttrium, which is utilized in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theryttrex is synthesized by incorporating Yttrium-90 into a sterile solution. The preparation involves dissolving Yttrium-90 in a suitable solvent under controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods: The industrial production of Theryttrex involves the irradiation of Yttrium-89 in a nuclear reactor to produce Yttrium-90. The irradiated material is then processed to extract and purify Yttrium-90, which is subsequently formulated into a sterile solution for use as a radiopharmaceutical precursor .
Chemical Reactions Analysis
Types of Reactions: Theryttrex undergoes various chemical reactions, including:
Oxidation: Yttrium-90 can participate in oxidation reactions, altering its oxidation state.
Reduction: Reduction reactions can also occur, changing the oxidation state of Yttrium-90.
Substitution: Yttrium-90 can be substituted into different molecular structures during radiolabelling processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic and inorganic ligands used in radiolabelling.
Major Products Formed: The major products formed from these reactions are radiolabelled compounds, which are used in medical diagnostics and treatment. These include radiolabelled monoclonal antibodies, peptides, and other therapeutic agents .
Scientific Research Applications
Theryttrex has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of radiolabelled compounds for various chemical studies.
Biology: Employed in biological research to track and study biological processes using radiolabelled molecules.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Mechanism of Action
Theryttrex exerts its effects through the emission of beta particles from Yttrium-90. These beta particles can penetrate tissues and cause cellular damage, making Theryttrex effective in targeted radiotherapy. The molecular targets include cancer cells, which are selectively destroyed by the emitted radiation. The pathways involved include the induction of DNA damage and subsequent cell death .
Comparison with Similar Compounds
Iodine-131: Another radiopharmaceutical used for radiolabelling and treatment of thyroid conditions.
Technetium-99m: Widely used in diagnostic imaging due to its favorable properties.
Lutetium-177: Used in targeted radiotherapy similar to Yttrium-90.
Uniqueness of Theryttrex: Theryttrex is unique due to its high specific activity and the ability to deliver a high radiation dose to targeted cells while minimizing damage to surrounding healthy tissues. This makes it particularly effective in the treatment of certain cancers and other medical conditions .
Properties
CAS No. |
39271-65-3 |
|---|---|
Molecular Formula |
Cl3Y |
Molecular Weight |
196.26 g/mol |
IUPAC Name |
trichloro(90Y)yttrium-90 |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3/i;;;1+1 |
InChI Key |
PCMOZDDGXKIOLL-SGNQUONSSA-K |
Isomeric SMILES |
Cl[90Y](Cl)Cl |
Canonical SMILES |
Cl[Y](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)

